Diphenylmethyl isocyanate Diphenylmethyl isocyanate
Brand Name: Vulcanchem
CAS No.: 3066-44-2
VCID: VC2012403
InChI: InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

Diphenylmethyl isocyanate

CAS No.: 3066-44-2

Cat. No.: VC2012403

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Diphenylmethyl isocyanate - 3066-44-2

Specification

CAS No. 3066-44-2
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name [isocyanato(phenyl)methyl]benzene
Standard InChI InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
Standard InChI Key BWLKKFSDKDJGDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O

Introduction

Chemical Identity and Structure

Diphenylmethyl isocyanate (CAS No. 3066-44-2) is characterized by its unique chemical structure consisting of two phenyl rings connected by a methine carbon that also bears the isocyanate functional group. It is classified as a monofunctional isocyanate, distinguishing it from more commonly used diisocyanates such as methylene diphenyl diisocyanate (MDI) .

The compound is also known by several synonyms including:

  • [Isocyanato(phenyl)methyl]benzene

  • 1,1'-(isocyanatomethylene)dibenzene

  • Benzene, 1,1'-(isocyanatomethylene)bis-

  • Benzhydryl isocyanate

Basic Properties

Diphenylmethyl isocyanate has well-defined physicochemical properties that influence its behavior in chemical reactions and applications. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC₁₄H₁₁NO
Molecular Weight209.24 g/mol
Density1.105 g/cm³
Boiling Point298°C
Flash Point110°C
SMILES CodeO=C=NC(C1=CC=CC=C1)C2=CC=CC=C2
Physical StateSolid at room temperature

Table 1: Physical and Chemical Properties of Diphenylmethyl Isocyanate

Synthetic Routes and Production Methods

Traditional Synthesis Methods

Diphenylmethyl isocyanate can be synthesized through various routes, with one documented method being the conversion from 2,2-diphenylacetic acid . The synthesis of isocyanates generally follows several possible reaction pathways, with the phosgene route being historically predominant.

The traditional phosgene method involves reacting an amine (in this case, diphenylmethylamine) with phosgene to produce the corresponding isocyanate:

(C₆H₅)₂CH-NH₂ + COCl₂ → (C₆H₅)₂CH-NCO + 2HCl

This reaction, while effective, raises environmental and safety concerns due to the high toxicity of phosgene and the production of hydrogen chloride as a byproduct .

Alternative Non-Phosgene Routes

Due to the hazards associated with phosgene, several alternative synthesis routes have been developed and are applicable to the production of monofunctional isocyanates like diphenylmethyl isocyanate:

  • Direct Method: This constitutes the most concise route for synthesizing isocyanate by directly reacting nitro compounds with carbon monoxide.

  • Nitro-Reduction Carbonylation Method: This involves the reduction of nitro compounds followed by carbonylation reactions.

  • Amino Oxidation Carbonylation Method: This pathway proceeds through the oxidation of amines followed by carbonylation.

  • Dimethyl Carbonate Method: Dimethyl carbonate (DMC) serves as an eco-friendly reagent due to its structural similarity to phosgene, making it a suitable substitute for carbonylation. It stands out for its lack of chloride ions, reduced corrosiveness, and minimal equipment material requirements .

  • Urea Method: This approach involves the decomposition of substituted ureas to yield isocyanates.

These alternative routes generally require carbamate thermal decomposition as a key step in producing the final isocyanate product .

Chemical Reactivity and Behavior

General Reactivity Patterns

Like other isocyanates, diphenylmethyl isocyanate exhibits high reactivity, particularly toward nucleophiles containing active hydrogen atoms. The isocyanate group (-N=C=O) is electrophilic at the carbon atom, making it susceptible to nucleophilic attack.

The reactivity of diphenylmethyl isocyanate is influenced by the steric hindrance provided by the two phenyl rings attached to the methine carbon. This steric effect can modulate reaction rates and selectivity compared to less hindered isocyanates.

Key Reactions

Diphenylmethyl isocyanate undergoes several characteristic reactions:

  • Reaction with Alcohols: Forms urethane (carbamate) linkages
    R-OH + (C₆H₅)₂CH-NCO → (C₆H₅)₂CH-NH-CO-OR

  • Reaction with Amines: Produces substituted ureas
    R-NH₂ + (C₆H₅)₂CH-NCO → (C₆H₅)₂CH-NH-CO-NH-R

  • Reaction with Water: Results in the formation of unstable carbamic acids that decompose to form amines and carbon dioxide
    H₂O + (C₆H₅)₂CH-NCO → (C₆H₅)₂CH-NH-COOH → (C₆H₅)₂CH-NH₂ + CO₂

  • Self-Reaction: Under certain conditions, isocyanates can trimerize to form isocyanurates, which have enhanced thermal stability compared to urethanes .

Applications and Industrial Uses

Monofunctional isocyanates like diphenylmethyl isocyanate serve specialized purposes in synthetic chemistry and industrial applications:

Polymer Chemistry Applications

  • End-Capping Agent: Diphenylmethyl isocyanate can be used to terminate polymer chains in polyurethane synthesis, controlling molecular weight and providing specific end-group functionalities.

  • Chain Extension Control: The monofunctional nature of diphenylmethyl isocyanate makes it valuable for controlling chain extension reactions in polymer synthesis.

  • Polymer Modification: It can be employed to introduce isocyanate functionality at specific positions in polymer chains for subsequent crosslinking or further modification .

Synthetic Intermediates

Diphenylmethyl isocyanate serves as a useful building block in the synthesis of various compounds including:

  • Pharmaceutical Intermediates: The urethane and urea linkages formed from isocyanate reactions are present in many biologically active compounds.

  • Agricultural Chemicals: Various crop protection chemicals contain functional groups that can be derived from isocyanate chemistry.

  • Specialty Materials: The compound can contribute to the synthesis of specialty materials with unique properties for technological applications.

Structural Comparison with Related Compounds

Diphenylmethyl isocyanate differs structurally from more commonly used diisocyanates like methylene diphenyl diisocyanate (MDI). While MDI contains two isocyanate groups (typically in the 4,4'-positions of the aromatic rings), diphenylmethyl isocyanate contains only one isocyanate group attached to the central methine carbon that connects the two phenyl rings.

PropertyDiphenylmethyl Isocyanate4,4'-MDI
Molecular FormulaC₁₄H₁₁NOC₁₅H₁₀N₂O₂
Molecular Weight209.24 g/mol250.3 g/mol
FunctionalityMonofunctionalDifunctional
Melting PointNot specified40°C
Boiling Point298°C314°C
Density1.105 g/cm³1.230 g/cm³

Table 2: Comparison of Diphenylmethyl Isocyanate with 4,4'-MDI

This structural difference significantly impacts reactivity patterns and applications. While diisocyanates like MDI are primarily used for polymer formation through chain extension and crosslinking reactions, monofunctional isocyanates like diphenylmethyl isocyanate are more commonly employed as end-capping agents, blocking agents, or for introducing specific functionalities.

Research Context and Future Directions

Green Chemistry Approaches

The development of more environmentally benign synthesis routes for isocyanates represents an important area of research. The dimethyl carbonate method has garnered significant attention in the exploration of non-phosgene isocyanate synthesis, potentially offering a more sustainable approach to producing compounds like diphenylmethyl isocyanate .

Reaction Mechanism Studies

Studies involving monofunctional isocyanates have contributed to understanding reaction mechanisms of isocyanates in general. Research has shown that in the presence of carbamates, cyclotrimerization of isocyanates can follow an allophanate pathway, where the isocyanate first reacts with carbamate to form allophanate as a key intermediate .

Specialized Applications

The unique structure of diphenylmethyl isocyanate, with its bulky diphenylmethyl group attached to an isocyanate functionality, makes it potentially valuable for applications requiring controlled reactivity or specific steric requirements.

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